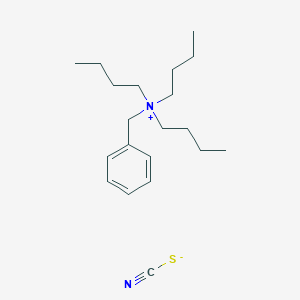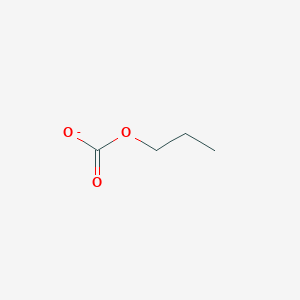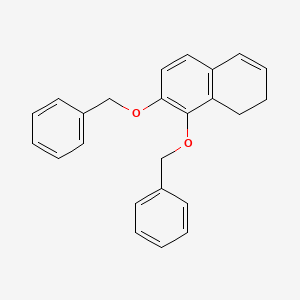
7,8-Bis(benzyloxy)-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Bis(benzyloxy)-1,2-dihydronaphthalene is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of two benzyloxy groups attached to the 7th and 8th positions of a 1,2-dihydronaphthalene core. The benzyloxy groups contribute to the compound’s stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Bis(benzyloxy)-1,2-dihydronaphthalene typically involves the Diels-Alder reaction. This reaction is performed between optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene and suitable dienophiles . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like boron trifluoride etherate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Bis(benzyloxy)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
7,8-Bis(benzyloxy)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 7,8-Bis(benzyloxy)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The benzyloxy groups play a crucial role in stabilizing the compound and facilitating its binding to target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene: This compound shares a similar benzyloxy substitution pattern but has a different core structure.
7,8-Bis(benzyloxy)isoquinoline: Another compound with benzyloxy groups, but with an isoquinoline core.
Uniqueness
7,8-Bis(benzyloxy)-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of a dihydronaphthalene core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
59516-85-7 |
|---|---|
Fórmula molecular |
C24H22O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
7,8-bis(phenylmethoxy)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C24H22O2/c1-3-9-19(10-4-1)17-25-23-16-15-21-13-7-8-14-22(21)24(23)26-18-20-11-5-2-6-12-20/h1-7,9-13,15-16H,8,14,17-18H2 |
Clave InChI |
UWEAPLXFVGPMHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


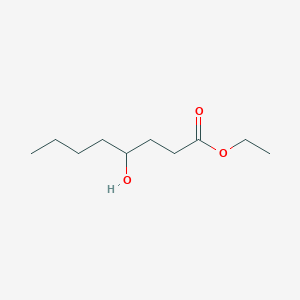
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)


![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
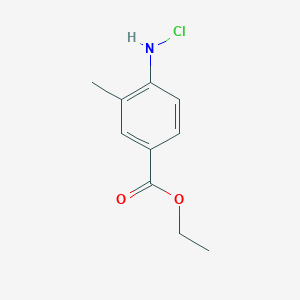

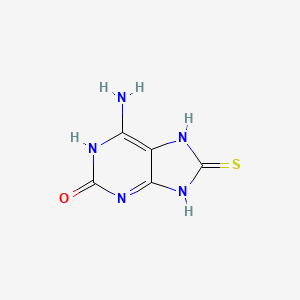
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

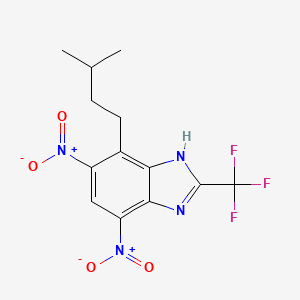
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
